Fenpyroximate, (Z)-

Vue d'ensemble

Description

Fenpyroximate est un insecticide pyrazolium principalement utilisé pour lutter contre les acariens phytophages dans diverses cultures, notamment les fruits, les noix, les plantes ornementales et la betterave sucrière . Il est connu pour sa faible solubilité dans l'eau et sa persistance modérée dans les sols . Fenpyroximate est efficace contre les acariens de familles telles que les Tetranychidae, Tarsonemidae, Tenuipalpidae et Eriophyidae .

Méthodes De Préparation

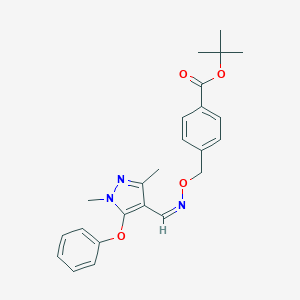

Voies de synthèse et conditions de réaction : Fenpyroximate est synthétisé par un processus en plusieurs étapes impliquant la réaction du 4-hydroxybenzoate de tert-butyle avec le 1,3-diméthyl-5-phénoxy-pyrazole-4-carbaldéhyde en présence d'une base pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec le chlorhydrate d'hydroxylamine pour produire du fenpyroximate .

Méthodes de production industrielle : La production industrielle de fenpyroximate implique une synthèse à grande échelle utilisant la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité . Le procédé garantit la production de fenpyroximate avec une pureté élevée et un minimum d'impuretés.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

(Z)-Fenpyroximate undergoes hydrolysis under alkaline conditions, leading to cleavage of the oxime ether bond. Key findings include:

-

Reaction with NaOH : Hydrolysis produces 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile (Scheme I, ). This reaction is critical in analytical methods for residue detection.

-

Ester Hydrolysis : The tert-butyl ester group is hydrolyzed to form (E)-α-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid (G-7) and 4-cyano-1-methyl-5-phenoxypyrazole-3-carboxylic acid (G-9) in biological systems (Table 2, ).

Table 1 : Hydrolysis Products of (Z)-Fenpyroximate

| Condition | Major Products | Detected In | Source |

|---|---|---|---|

| Alkaline (NaOH) | 1,3-Dimethyl-5-phenoxypyrazole-4-carbonitrile | Soil, water | |

| Enzymatic (goat liver) | G-7, G-9 | Tissues, milk |

Photodegradation

(Z)-Fenpyroximate degrades under UV light, with isomerization and oxidation observed:

-

Isomerization : Reverts to the (E)-isomer under sunlight, though this process is slower compared to other pyrazole acaricides (t₁/₂ = 99–115.5 hours at pH 7–9, ).

-

Oxidation : Forms hydroxylated derivatives, including (E)-4-([1,3-dimethyl-5-(4-hydroxyphenoxy)pyrazol-4-yl)methyleneamino-oxymethyl)benzoate (M-2) in citrus plants (Table 1, ).

Thermal Decomposition

Heating (Z)-fenpyroximate above 215°C initiates decomposition:

-

Toxic Gas Formation : Releases cyanide-containing compounds and nitrogen oxides ( ).

-

Degradation Pathway : Cleavage of the pyrazole ring and tert-butyl group, yielding 4-cyanopyrazole derivatives (Figure 1, ).

Metabolic Pathways

In mammals and plants, (Z)-fenpyroximate is metabolized via oxidation, conjugation, and ester cleavage:

In Goats ( ):

-

Primary Metabolites : G-4 (hydrolyzed oxime ether) and G-9 (carboxylic acid derivative).

-

Excretion : 32% of the pyrazole label is excreted in urine, while 45% of the benzyl label is eliminated in feces.

In Rats ( ):

-

Oxidation : Tert-butyl group oxidation produces M-12 (hydroxy-tert-butyl derivative) .

-

Conjugation : Forms glucuronide and sulfate conjugates (e.g., M-15 glucoside ).

Table 2 : Major Metabolites of (Z)-Fenpyroximate in Biological Systems

| Organism | Metabolite | Structure | Source |

|---|---|---|---|

| Goat | G-4 | (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid | |

| Rat | M-15 glucoside | Glucuronide conjugate of hydroxylated M-1 |

Environmental Degradation

(Z)-Fenpyroximate persists in soil and water, with degradation driven by microbial activity:

-

Soil Half-Life : 28–42 days under aerobic conditions, forming M-17 (demethylated derivative) ( ).

-

Aquatic Systems : Hydrolyzes to 4-cyanopyrazole-3-carboxylic acid (t₁/₂ = 13.6 hours at pH 4 under light, ).

Analytical Detection

(Z)-Fenpyroximate is quantified alongside its (E)-isomer using:

-

UHPLC-MS/MS : Retention time = 2.28 min, ion pairs m/z 422.2 → 366.1/135.0 (Table 1, ).

-

Derivatization : Reaction with p-dimethylamino benzaldehyde forms a yellow azo dye (λₘₐₓ = 435 nm, ).

Key Findings

-

(Z)-Fenpyroximate’s reactivity is dominated by ester hydrolysis and oxidation.

-

Its environmental persistence necessitates monitoring in crops like citrus and apples, where residues exceed 0.01 mg/kg ( ).

-

Regulatory evaluations now mandate combined risk assessments for (E)- and (Z)-isomers due to co-occurrence in residues ( ).

This synthesis underscores the compound’s complex reactivity, emphasizing its metabolic and environmental transformation pathways.

Applications De Recherche Scientifique

Efficacy in Pest Control

Fenpyroximate is primarily employed as an acaricide in the agricultural sector. It is effective against a range of mites that affect crops such as:

- Citrus fruits : Used to manage mite populations in orange and lemon orchards.

- Pome fruits : Effective in apple and pear orchards.

- Stone fruits : Applied in peach and cherry cultivation.

The mechanism of action involves inhibition of mitochondrial electron transport, specifically targeting proton-translocating NADH:Q oxidoreductase, which disrupts energy production in mites, leading to their mortality .

Residue Studies

Studies have focused on measuring residual levels of fenpyroximate and its Z-isomer in various crops. For instance, a recent study analyzed terminal residues in citrus fruits using a QuEChERS method combined with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The findings indicated:

- Average recoveries for fenpyroximate ranged from 92% to 110%.

- The limit of quantification (LOQ) was determined to be 0.01 mg/kg .

Regulatory Assessments

Fenpyroximate has undergone multiple evaluations by the Joint Meeting on Pesticide Residues (JMPR). The acceptable daily intake (ADI) has been established at 0–0.01 mg/kg body weight based on toxicological studies . The acute reference dose (ARfD) was set at 0.02 mg/kg body weight, reflecting its safety profile when used according to guidelines.

Case Studies and Field Trials

Several field trials have documented the effectiveness and safety of fenpyroximate applications:

- Citrus Field Trials : In trials conducted across multiple fields, fenpyroximate demonstrated significant reductions in mite populations without adversely affecting fruit quality or safety.

- Cross-Crop Residue Trials : Studies indicated that fenpyroximate residues dissipated rapidly, with minimal carryover effects into rotational crops .

Analytical Methodologies

The analytical methods for detecting fenpyroximate residues are crucial for ensuring compliance with safety standards:

| Method | Details |

|---|---|

| QuEChERS | A sample preparation method used for extracting pesticides from matrices. |

| UHPLC-MS/MS | High sensitivity mass spectrometry technique for quantifying residues. |

| Recovery Rates | Ranged from 92% to 110% across various commodities tested. |

Mécanisme D'action

Fenpyroximate exerts its effects by inhibiting mitochondrial complex I electron transport, which disrupts the production of adenosine triphosphate (ATP) in mites . This inhibition leads to paralysis, inactivity, cessation of food intake, and ultimately death of the mites . The molecular targets include the mitochondrial complex I proteins involved in electron transport .

Comparaison Avec Des Composés Similaires

Fenpyroximate est comparé à d'autres inhibiteurs du complexe I mitochondrial tels que le fenazaquin, le pyridabène et le tolfenpyrad . Bien que tous ces composés partagent un mode d'action similaire, Fenpyroximate est unique en raison de sa structure chimique spécifique et de son efficacité contre une plus large gamme d'espèces d'acariens .

Composés similaires :

- Fenazaquin

- Pyridabène

- Tolfenpyrad

Fenpyroximate se distingue par son efficacité élevée et sa persistance environnementale relativement faible, ce qui en fait un outil précieux dans les programmes de lutte intégrée contre les ravageurs .

Activité Biologique

Fenpyroximate, particularly its (Z)-isomer, is a phenoxypyrazole acaricide and insecticide widely used in agricultural practices to control various mite populations. This compound exhibits unique biological activities that differentiate it from traditional insecticides, primarily through its neurophysiological effects on target pests.

Fenpyroximate acts primarily by interfering with the nervous system of insects and mites. It inhibits nerve conduction, leading to symptoms such as paralysis and cessation of feeding. These effects manifest within 2 to 4 days post-exposure, ultimately resulting in the death of the pest population . The compound's mechanism is distinct from that of many other pesticides, as it does not induce cross-resistance with other chemical classes, making it an effective tool for integrated pest management strategies .

Animal Metabolism

Research on the metabolism of fenpyroximate in animals indicates that it undergoes significant biotransformation. In studies conducted with rats, approximately 70-85% of the administered dose was eliminated through feces, while 12-18% was excreted in urine. Residue levels in tissues were generally low, with the liver and fat showing minimal accumulation . The primary metabolites identified include 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid and 4-cyano-1-methyl-5-phenoxypyrazole-3-carboxylic acid .

Plant Metabolism

In plant studies, fenpyroximate was applied to various crops such as citrus and apples. The results showed that residues in harvested fruits were below the maximum residue limits (MRLs) established by international standards. For instance, terminal residues in citrus fruits were found to be less than 0.020–0.19 mg/kg, indicating a safe profile for consumer exposure after a specified harvest interval .

Toxicological Profile

The toxicological assessment of fenpyroximate reveals varying degrees of acute toxicity across different species:

| Species | Route | LD50 (mg/kg) | Notes |

|---|---|---|---|

| Rat (male) | Oral | 480 | Acute oral toxicity |

| Rat (female) | Oral | 245 | Higher sensitivity observed |

| Mouse (male) | Oral | 520 | Acute oral toxicity |

| Mouse (female) | Oral | 440 | Higher sensitivity observed |

| Guinea Pig | Dermal | >2000 | No sensitizing potential |

These findings indicate that while fenpyroximate exhibits some level of acute toxicity, its safety profile is generally acceptable for agricultural use when applied according to guidelines .

Case Studies and Field Applications

In practical applications, fenpyroximate has been successfully utilized in various agricultural settings. For example:

- Citrus Cultivation : Studies showed effective control of mite populations with minimal residue levels detected post-harvest.

- Corn and Apple Trees : Registration for use on these crops has been established due to its efficacy and low risk profile.

Propriétés

IUPAC Name |

tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-MYYYXRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106000 | |

| Record name | (Z)-Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149054-53-5, 111812-58-9 | |

| Record name | Benzoic acid, 4-[[[(Z)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149054-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyroximate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149054535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-Fenpyroximate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYROXIMATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KU62C19KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to measure both fenpyroximate and (Z)-fenpyroximate in citrus fruits?

A1: While fenpyroximate is the active ingredient in pesticides, it can degrade into other forms, including (Z)-fenpyroximate. [] Measuring both the parent compound and its isomer is crucial for accurate assessment of total residues in food products. This ensures consumer safety by comparing total residue levels against established maximum residue limits (MRLs). []

Q2: What analytical techniques are commonly used to quantify fenpyroximate and its isomers in food matrices?

A2: The provided research highlights the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for quantifying fenpyroximate and (Z)-fenpyroximate in honey [] and citrus fruits. [] This technique offers high sensitivity and selectivity, enabling accurate determination of trace amounts of these compounds in complex matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.